molecular formula C6H7N5O B2985885 5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 99347-08-7

5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2985885
CAS No.: 99347-08-7
M. Wt: 165.156
InChI Key: TVKDNILWGVYQAU-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one ( 99347-08-7) is a chemical compound with the molecular formula C6H7N5O . It is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which is a recognized bioisostere of naturally occurring purine nucleosides . This structural similarity makes it a versatile and valuable precursor in medicinal chemistry for the design and synthesis of novel bioactive molecules, particularly in oncology research . This scaffold is a key intermediate for developing potent inhibitors of critical protein kinases. Research highlights its application in creating compounds that target Epidermal Growth Factor Receptor (EGFR) , Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , and Cyclin-Dependent Kinase 2 (CDK2) . These inhibitors typically function by competing with ATP for binding at the enzyme's catalytic domain, thereby disrupting signaling pathways that drive cancer cell proliferation and survival . The 5-amino-1-methyl derivative serves as a core structure that can be further functionalized to explore interactions within the hydrophobic regions of these kinase targets . Please handle this product with care. Refer to the Safety Datasheet (SDS) for comprehensive handling instructions. The compound has associated hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . It is recommended to store it in a dark place under an inert atmosphere at 2-8°C . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-10-5-4(2-9-10)6(12)11(7)3-8-5/h2-3H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKDNILWGVYQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)N(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99347-08-7
Record name 5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with suitable reagents can lead to the formation of pyrazolo[3,4-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve catalyst-free, one-pot, three-component synthesis. This approach is advantageous due to its simplicity, efficiency, and the absence of toxic by-products .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Condensation Reactions: These reactions are crucial for forming the pyrazolo[3,4-d]pyrimidine core.

    Substitution Reactions: Commonly involve nucleophilic substitution at the amino group or the methyl group.

Common Reagents and Conditions

Typical reagents used in these reactions include malononitrile, cyanoacetamide, and various aldehydes. Reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol .

Major Products

The major products formed from these reactions are often substituted pyrazolo[3,4-d]pyrimidine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one primarily involves its interaction with molecular targets such as CDK2. This interaction inhibits the cell cycle progression, leading to the suppression of cancer cell growth . The compound’s structure allows it to bind effectively to the active site of CDK2, disrupting its function .

Comparison with Similar Compounds

Antitumor Activity

  • 3,6-Dimethyl-1-phenyl derivatives: Substituents at positions 3 and 6 (methyl groups) and a nitrobenzylideneamino group at position 5 (compound 10e) exhibit potent antitumor activity against MCF-7 breast cancer cells (IC₅₀: 11 µM). The nitro group’s electron-withdrawing nature likely enhances DNA intercalation or enzyme inhibition .
  • Chloroethyl-substituted analogue : The presence of a chloroethyl group at position 1 (1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one) may mimic purine analogues, interfering with DNA synthesis in tumor cells .

Antifungal Activity

  • 5-Amino-6-arylamino derivatives: These compounds, synthesized via tandem aza-Wittig and annulation reactions, show high activity against Botrytis cinerea and Sclerotinia sclerotiorum. Methyl substituents at position 6 (R=Me) outperform benzyl groups (R=PhCH₂), with IC₅₀ values as low as 10 mg/L .
  • Triazolo derivatives (6): Conversion of amino groups to triazolo rings (e.g., compound 6c) further enhances antifungal efficacy, achieving 100% inhibition at 50 mg/L .

Antiparasitic Activity

  • Parent pyrazolopyrimidin-4-one: The unsubstituted core (1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one) exhibits activity against Leishmania donovani. However, bulky substituents like oxolan-2-yl at position 1 render the compound inactive, suggesting steric hindrance disrupts target binding .

Enzymatic Inhibition

  • Allopurinol: This clinically used derivative (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) lacks the 5-amino and 1-methyl groups of the target compound. It inhibits xanthine oxidase, reducing uric acid production in gout. The absence of the 5-amino group highlights the importance of substituents in modulating enzyme specificity .

Structural and Electronic Considerations

  • Position 1 : Methyl (target compound) vs. phenyl (compound 10e) groups influence solubility and metabolic stability. Methyl groups may enhance bioavailability compared to bulkier aryl substituents .
  • Position 5: The amino group in the target compound and its derivatives (e.g., 5-amino-6-arylamino) is critical for hydrogen bonding with biological targets, enhancing antifungal and antitumor effects .
  • Position 6: Substituents here (methyl, aryl, or arylamino) modulate electronic effects. Electron-withdrawing groups (e.g., nitro in compound 10e) improve antitumor activity by increasing electrophilicity .

Biological Activity

5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which is recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7H8N4O
  • CAS Number : 100123-45-6

The compound features a unique structure that allows it to interact with various biological targets, contributing to its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably, it has been identified as a potential inhibitor of phosphodiesterases (PDEs) and various kinases involved in cellular signaling pathways. These interactions can modulate critical physiological processes, including cell proliferation and apoptosis.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • A recent study demonstrated that compounds derived from this scaffold exhibited significant inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell migration. The most potent compounds showed IC50 values ranging from 0.3 µM to 24 µM against various targets such as EGFR and VEGFR2 .
CompoundTargetIC50 (µM)Selectivity Index
5iEGFR0.320-fold over VEGFR2
5bTopo II7.6108-fold over Topo II

Antimicrobial Activity

Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties. In particular:

  • Compounds have shown efficacy against Mycobacterium tuberculosis (Mtb), with mechanisms of action distinct from traditional antibiotics . The development of these compounds involved high-throughput screening and structure-activity relationship (SAR) studies.

Case Study: Antitubercular Activity

In a focused study on antitubercular activity:

  • A library of analogues was synthesized based on the pyrazolo[3,4-d]pyrimidine scaffold. The best candidates demonstrated low cytotoxicity and significant activity against Mtb within macrophages. Notably, resistance mechanisms were explored and linked to mutations in specific enzymes .

Case Study: Cancer Cell Line Studies

In another investigation focusing on cancer treatment:

  • The compound was evaluated in MCF-7 breast cancer cells where it effectively inhibited tumor growth and induced apoptosis. Molecular docking studies provided insights into the binding modes with target proteins .

Q & A

Q. What are the standard synthetic routes for 5-amino-1-methyl-pyrazolo[3,4-d]pyrimidin-4-one?

The compound is synthesized via cyclization of 5-amino-1-substituted pyrazole precursors. A common method involves reacting 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with formic acid, urea, or thiourea under reflux conditions. For example:

  • Formic acid-mediated cyclization : Heating with formic acid yields the 4-oxo derivative .
  • Urea/thiourea routes : Refluxing with urea in ethanol generates the pyrimidinone core, while thiourea introduces a thiol group at position 6 .
    Key steps include solvent selection (e.g., dry acetonitrile or dichloromethane) and purification via recrystallization.

Q. How is structural confirmation performed for pyrazolo[3,4-d]pyrimidin-4-one derivatives?

  • Spectroscopic techniques :
    • IR spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and amine (N–H) vibrations .
    • ¹H NMR : Characteristic signals include the methyl group at position 1 (~δ 3.2–3.5 ppm) and pyrimidinone ring protons (~δ 8.0–8.5 ppm) .
  • X-ray crystallography : Resolves regioselectivity and confirms the fused pyrazole-pyrimidine ring system .

Q. What pharmacological properties are associated with this scaffold?

Pyrazolo[3,4-d]pyrimidines are purine analogues with demonstrated antitumor activity . For example:

  • In vitro assays : Evaluate inhibition of cancer cell proliferation (e.g., using MTT assays on HeLa or MCF-7 cell lines) .
  • Mechanistic studies : Assess kinase inhibition (e.g., targeting Aurora kinases) via competitive ATP-binding assays .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during synthesis?

Regioselectivity in pyrazolo[3,4-d]pyrimidine formation depends on:

  • Substituent effects : Electron-withdrawing groups on the pyrazole precursor favor cyclization at position 3 .
  • Reagent choice : Formamide promotes 4-oxo product formation, while thiourea directs substitution at position 6 .
  • Optimized conditions : Use of high-boiling solvents (e.g., toluene) and controlled reflux times improves yield and selectivity .

Q. What strategies resolve contradictions in spectroscopic data interpretation?

  • Cross-validation : Combine ¹³C NMR, DEPT, and HSQC to assign ambiguous signals (e.g., distinguishing C-4 carbonyl from C-6 substituents) .
  • Crystallographic validation : Resolve conflicting NOE (Nuclear Overhauser Effect) data by comparing experimental and computational (DFT) structures .

Q. How are structure-activity relationships (SARs) explored for antitumor derivatives?

  • Substitution patterns : Introduce aryl/alkyl groups at position 1 or 4-amino modifications to enhance solubility and target affinity .
  • Bioisosteric replacement : Replace oxygen with sulfur at position 6 to improve metabolic stability .
  • In silico modeling : Dock derivatives into kinase active sites (e.g., using AutoDock Vina) to predict binding modes .

Methodological and Analytical Considerations

Q. What analytical methods ensure purity and compliance with pharmacopeial standards?

  • HPLC-UV : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient to quantify impurities .
  • Residual solvent analysis : Gas chromatography (GC) with FID detection verifies compliance with ICH Q3C guidelines .

Q. How are reaction yields optimized in multi-step syntheses?

  • Table 1 : Key parameters for critical steps

    StepOptimization StrategyEvidence
    CyclizationUse formamide at 120°C for 8 hours
    Amide couplingEDCl/HOBt in DMF at RT for 24 hours
    PurificationRecrystallization from acetonitrile

Q. What in vitro models are suitable for evaluating antitumor efficacy?

  • Cell line panels : Test against diverse lines (e.g., leukemia Jurkat, breast cancer MDA-MB-231) to assess selectivity .
  • Dose-response assays : Calculate IC₅₀ values using serial dilutions (0.1–100 µM) and nonlinear regression analysis .

Data Interpretation and Reproducibility

Q. How can researchers address variability in biological assay results?

  • Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-treated cells .
  • Triplicate replicates : Minimize plate-to-plate variability via automated liquid handling systems.
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

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